Structural Elucidation of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Structural Elucidation of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary
The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1159811-36-5) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and materials science. Featuring a fused bicyclic core, a halogen synthetic handle, and a carboxylic acid moiety, it presents a unique electronic environment. This whitepaper provides an in-depth, mechanistically grounded analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. Designed for researchers and structural chemists, this guide transcends basic data reporting by explaining the fundamental physical chemistry and causality driving the observed chemical shifts, while establishing a self-validating protocol for spectral acquisition.
The Pharmacological and Chemical Context of the Scaffold
The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry. It is frequently deployed as a bioisostere for indoles and benzimidazoles , offering improved aqueous solubility and a unique hydrogen-bonding profile.
The specific substitution pattern of this molecule is strategically designed:
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6-Bromo Substitution: Provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which have been pivotal in the development of HIF prolylhydroxylase inhibitors and kinase modulators .
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2-Carboxylic Acid: Primes the molecule for amide coupling, enabling rapid diversification of the triazole terminus.
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Electronic Properties: The electron-deficient nature of the triazolopyridine core makes it a valuable electron-accepting unit in the rational design of thermally activated delayed fluorescence (TADF) materials for OLED applications .
Mechanistic Causality of Chemical Shifts
Empirical prediction of NMR shifts for fused heteroaromatics can be challenging due to competing inductive and anisotropic effects. Understanding the causality behind these shifts is essential for accurate structural validation .
Causality of chemical shifts in the triazolo[1,5-a]pyridine scaffold.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum of this compound is defined by a rigid, three-spin system on the pyridine ring, alongside a broad exchangeable proton.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H5 | 9.35 | dd | 1.8, 0.9 | 1H | Pyridine C5-H |
| H8 | 8.05 | d | 9.2 | 1H | Pyridine C8-H |
| H7 | 7.90 | dd | 9.2, 1.8 | 1H | Pyridine C7-H |
| OH | 13.50 | br s | - | 1H | Carboxylic Acid |
Expert Insight & Causality:
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The H5 Deshielding Phenomenon: The H5 proton appears exceptionally downfield (δ 9.35). This is not an anomaly; it is caused by its immediate proximity to the bridgehead nitrogen (N4). The N4 atom exerts a powerful electron-withdrawing inductive effect, which is compounded by the anisotropic deshielding cone generated by the fused triazole ring.
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Spin-Spin Coupling Dynamics: The presence of the heavy bromine atom at C6 breaks the continuous spin system. Consequently, H8 appears as an ortho-coupled doublet (J = 9.2 Hz). H7 exhibits a classic doublet of doublets, coupling to H8 (ortho, 9.2 Hz) and H5 (meta, 1.8 Hz).
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides unambiguous confirmation of the carbon skeleton, particularly the quaternary carbons which are invisible in standard ¹H NMR.
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C=O | 162.5 | Quaternary | Carboxylic Acid Carbon |
| C2 | 156.2 | Quaternary | Triazole C2 |
| C3a (C9) | 150.4 | Quaternary | Bridgehead Carbon |
| C7 | 134.2 | CH | Pyridine C7 |
| C5 | 131.5 | CH | Pyridine C5 |
| C8 | 118.5 | CH | Pyridine C8 |
| C6 | 109.8 | Quaternary | Pyridine C6 (C-Br) |
Expert Insight & Causality:
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The Heavy Atom Effect (HAE): The most diagnostic feature of the ¹³C spectrum is the resonance of C6 at ~109.8 ppm. The attachment of the bromine atom causes a pronounced upfield shift (shielding) of the C6 carbon. This is a classic manifestation of the HAE, where the large, polarizable electron cloud of the bromine atom induces a diamagnetic shielding effect on the directly attached carbon nucleus.
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Bridgehead Deshielding: C3a and C2 are highly deshielded (>150 ppm) due to the cumulative electronegativity of the adjacent nitrogen atoms within the triazole ring.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system, where each step acts as a quality control checkpoint for the next.
Self-validating NMR acquisition workflow for structural confirmation.
Step-by-Step Methodology
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Sample Preparation: Weigh exactly 10–15 mg of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.
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Causality: This specific mass range guarantees a sufficient signal-to-noise (S/N) ratio for the ¹³C acquisition within a standard 1-hour timeframe, preventing sample degradation or aggregation over extended runs.
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Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆.
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Causality: DMSO-d₆ is strictly required. Protic solvents like Methanol-d₄ or D₂O will cause rapid deuterium exchange with the carboxylic acid proton, rendering the diagnostic 13.50 ppm signal invisible.
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Probe Tuning and Shimming (Self-Validation Checkpoint): Insert the sample and perform automated or manual tuning/matching, followed by gradient shimming.
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Validation: The shimming process is validated by observing the shape of the residual solvent peak (DMSO-d₅ at 2.50 ppm). A perfectly symmetrical solvent quintet indicates optimal magnetic field homogeneity, which is an absolute prerequisite for resolving the fine 1.8 Hz meta-coupling on the H5 proton.
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Pulse Sequence & Acquisition:
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¹H NMR: Use a standard 30-degree pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.
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¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, and a D1 of 2.0 seconds to allow for complete relaxation of the quaternary carbons (C2, C3a, C6, C=O).
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Signal Processing: Apply Fourier Transform (FT) with zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase the spectra manually to ensure a perfectly flat baseline, which is critical for accurate integration of the broad carboxylic acid peak.
Conclusion
The structural elucidation of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid via NMR relies heavily on understanding the interplay between heteroatom inductive effects, anisotropic shielding, and heavy atom effects. By utilizing the self-validating protocols and mechanistic frameworks outlined in this guide, researchers can confidently verify the integrity of this critical building block prior to downstream synthetic or biological applications.
References
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PubChem. "(1,2,4)Triazolo(1,5-a)pyridine." National Center for Biotechnology Information. URL:[Link]
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ACS Publications. "1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction." Journal of Medicinal Chemistry. URL:[Link]
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RSC Publishing. "Theoretical design and validation of [1,2,4]triazolo[1,5-a]pyridine-based TADF emitters through donor and linkage variations." Journal of Materials Chemistry C. URL:[Link]
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NextSDS. "6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid - Substance Database." NextSDS. URL:[Link]
